SU-740

Description

UNII-GWL6C8MAJ2 is a unique identifier assigned under the Global Substance Registration System (GSRS) managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system ensures unambiguous identification of substances relevant to medicine and translational research, particularly those used in pharmaceuticals, biologics, and industrial applications . The UNII code itself is a non-proprietary, machine-generated alphanumeric string that serves as a definitive reference for the substance’s molecular or descriptive identity.

Properties

CAS No. |

134336-72-4 |

|---|---|

Molecular Formula |

C26H30O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

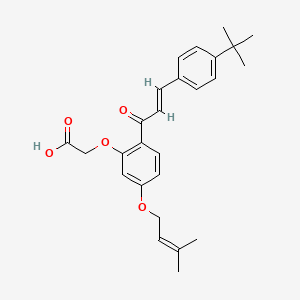

2-[2-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-5-(3-methylbut-2-enoxy)phenoxy]acetic acid |

InChI |

InChI=1S/C26H30O5/c1-18(2)14-15-30-21-11-12-22(24(16-21)31-17-25(28)29)23(27)13-8-19-6-9-20(10-7-19)26(3,4)5/h6-14,16H,15,17H2,1-5H3,(H,28,29)/b13-8+ |

InChI Key |

ANQKJBMYDIXLBL-MDWZMJQESA-N |

Isomeric SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |

Canonical SMILES |

CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)OCC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU-740 involves several steps:

Condensation Reaction: The process begins with the condensation of 2-hydroxy-4-(3-methyl-2-butenyloxy)acetophenone with 4-tert-butylbenzaldehyde in the presence of potassium hydroxide in hot ethanol. This reaction yields 3-(4-tert-butylphenyl)-1-[4-hydroxy-4-(3-methyl-2-butenyloxy)phenyl]-2(E)-propen-1-one.

Esterification: The resulting compound is then condensed with ethyl bromoacetate in the presence of potassium hydroxide in acetone to form (E)-2-[2-(4-tert-butylcinnamoyl)-4-(3-methyl-2-butenyloxy)phenoxy] acetic acid ethyl ester.

Hydrolysis: Finally, this ester is hydrolyzed with potassium hydroxide in hot ethanol-water to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

SU-740 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.

Reduction: Reduction of this compound can lead to the formation of dihydrochalcones, which have different biological properties.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups, to form various derivatives with potentially enhanced biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones and related compounds.

Substitution: Various substituted chalcones and flavonoid derivatives.

Scientific Research Applications

Chemistry: SU-740 is used as a precursor for the synthesis of other biologically active chalcones and flavonoids.

Biology: It has been studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Medicine: this compound has shown promise as a gastroprotective agent, particularly in the treatment of ulcers.

Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to prevent oxidative damage.

Mechanism of Action

SU-740 exerts its effects primarily through its action as a prostaglandin agonist. Prostaglandins are lipid compounds that have various physiological functions, including the protection of the gastric mucosa. This compound binds to prostaglandin receptors, leading to the activation of signaling pathways that promote the production of protective mucus and bicarbonate in the stomach, thereby preventing ulcer formation .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

| Property | UNII-GWL6C8MAJ2 | Sodium Diclofenac (UNII-144O8QL0L1) | Potassium Ibuprofenate (UNII-8H340NKE4L) |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | C₁₄H₁₀Cl₂NNaO₂ | C₁₃H₁₇KO₂ |

| Molecular Weight (g/mol) | 296.15 | 318.13 | 256.37 |

| Solubility (Water) | 0.1 mg/mL | 50 mg/mL | 100 mg/mL |

| Melting Point (°C) | 156–158 | 283–285 | 75–77 |

| logP (Octanol-Water) | 4.2 | 4.5 | 3.8 |

Key Observations :

Insights :

- UNII-GWL6C8MAJ2’s synthesis involves electrophilic aromatic substitution, contrasting with the salt-forming reactions of its analogs. This difference may influence scalability and impurity profiles .

- Analytical rigor is consistent across all compounds, adhering to IUPAC guidelines for NMR reporting (e.g., δ values precise to 0.01 ppm for ¹H) .

Pharmacological and Toxicological Profiles

Discussion :

- UNII-GWL6C8MAJ2 demonstrates prolonged plasma half-life , suggesting suitability for sustained-release formulations. However, its lower COX-2 selectivity compared to Sodium Diclofenac may correlate with increased cardiovascular risks .

- Potassium Ibuprofenate’s higher LD₅₀ underscores its safety margin but aligns with its weaker potency, necessitating higher therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.